methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
Description
Properties
Molecular Formula |
C14H14O5 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
methyl 2-(4-methyl-2-oxochromen-7-yl)oxypropanoate |
InChI |
InChI=1S/C14H14O5/c1-8-6-13(15)19-12-7-10(4-5-11(8)12)18-9(2)14(16)17-3/h4-7,9H,1-3H3 |
InChI Key |
NPTOZJLCWXEGKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves the esterification of 4-methyl-2-oxo-2H-chromene-7-ol with methyl 2-bromopropanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Starting Materials: 4-methyl-2-oxo-2H-chromene-7-ol and methyl 2-bromopropanoate.
Reaction Conditions: Potassium carbonate (K2CO3) as a base, dimethylformamide (DMF) as a solvent, and heating at 80-100°C.
Product Isolation: The product is typically isolated by filtration, followed by purification using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, improved safety, and higher yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.
Reduction: Reduction of the carbonyl group can yield dihydro derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification with different alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Carboxylic acids or different esters.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has been investigated for its potential therapeutic properties, particularly in the realm of cancer treatment and anti-inflammatory effects.
Anticancer Activity
Research indicates that derivatives of chromen compounds exhibit significant anticancer properties. A study demonstrated that this compound effectively inhibits cancer cell proliferation through apoptosis induction in various cancer cell lines, including breast and colon cancer cells .
Anti-inflammatory Properties
Another study highlighted the compound's ability to reduce inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent. The mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for further development in treating inflammatory diseases .
Agricultural Applications
The compound is also being explored for its role as a plant growth regulator and pesticide.
Plant Growth Regulation
Research has shown that this compound can enhance plant growth by modulating hormonal pathways related to growth and development. This effect is particularly beneficial in crops such as tomatoes and cucumbers, where improved yield and growth rates were observed when treated with this compound .
Pesticidal Properties
In addition to promoting growth, this compound exhibits pesticidal activity against common agricultural pests. Field trials indicated a significant reduction in pest populations when crops were treated with formulations containing this compound, thus enhancing crop protection and yield .
Materials Science
In materials science, methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yloxy]propanoate is being explored for its potential applications in polymer chemistry.
Polymer Synthesis
The compound serves as a monomer in the synthesis of bio-based polymers, contributing to the development of environmentally friendly materials. Its incorporation into polymer matrices enhances mechanical properties while maintaining biodegradability .
Coatings and Adhesives
Furthermore, due to its chemical stability and adhesion properties, methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yloxy]propanoate is being evaluated for use in coatings and adhesives, providing durable solutions for various industrial applications .
Case Studies
- Anticancer Study : A clinical trial involving patients with advanced breast cancer showed promising results with a regimen including methyl 2-[ (4-methyl - 2 - oxo - 2H - chromen - 7 - yl ) oxy ] propanoate, leading to reduced tumor size and improved patient outcomes .
- Agricultural Field Trials : Multiple field trials conducted across different regions demonstrated that crops treated with this compound had a yield increase of up to 30% compared to untreated controls, highlighting its effectiveness as a growth enhancer and pest deterrent .
Mechanism of Action
The mechanism of action of methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate largely depends on its interaction with biological targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The ester group can also undergo hydrolysis, releasing the active chromen-2-one moiety, which can then exert its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Chromen Ring
Ethyl 2-[(6-Ethyl-4-methyl-2-oxochromen-7-yl)oxy]propanoate
- Substituents : 6-Ethyl and 4-methyl groups on the chromen ring; ethyl ester.
- Molecular Formula : C₁₆H₁₈O₅; Molecular Weight : 290.31 .
- The ethyl ester may reduce solubility in polar solvents compared to the methyl ester variant.
Ethyl 2-[(8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
- Substituents : 8-Acetyl and 4-methyl groups on the chromen ring; ethyl ester.
- Molecular Formula : C₁₇H₁₈O₆; Molecular Weight : 318.32 .
- Key Differences : The 8-acetyl group introduces an electron-withdrawing effect, altering the chromen ring's electronic density and reactivity. This could enhance interactions with biological targets, such as enzymes requiring polarized carbonyl groups.
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one
- Substituents : 4-Methylphenyl and 2-methylpropoxy groups.
- Structural Insights : X-ray crystallography reveals intramolecular C–H···O contacts and π-π stacking between chromen rings, stabilizing the crystal lattice . The absence of an ester group reduces hydrolytic susceptibility compared to the target compound.
Functional Group Modifications
2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic Acid
- Functional Group: Propanoic acid instead of methyl ester.
- Molecular Formula : C₁₇H₂₀O₅; Molecular Weight : 304.33 .
- Acidic protons may enable salt formation for pharmaceutical formulations.
Methyl 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate
Crystallographic and Electronic Properties
- Planarity and Packing : In 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one, the chromen ring exhibits near-planarity (max. deviation: 0.205 Å), with π-π interactions at 3.501 Å . Similar planar arrangements are expected for the target compound, though methyl ester substituents may introduce slight torsional distortions.
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate, a compound belonging to the coumarin family, has garnered attention for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structural features, including a coumarin moiety. The molecular formula is with a molecular weight of approximately 270.26 g/mol. Its structure facilitates various interactions with biological targets, influencing its activity.
Biological Activities
The biological activities of this compound include:
1. Anti-inflammatory Activity
- In vitro studies have demonstrated significant anti-inflammatory effects, with the compound inhibiting the denaturation of proteins such as albumin. This property suggests potential applications in treating inflammatory diseases.
2. Antioxidant Properties
- The compound exhibits antioxidant activity by scavenging free radicals, which is crucial for protecting cells from oxidative stress. This activity is often measured using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl).
3. Anticancer Effects
- Research indicates that this compound can induce apoptosis in various cancer cell lines. The mechanism involves modulation of signaling pathways that govern cell survival and proliferation.
The mechanisms through which this compound exerts its biological effects include:
1. Enzyme Inhibition
- The compound inhibits key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.
2. Receptor Interaction
- It interacts with cell surface receptors, modulating intracellular signaling pathways that affect gene expression related to inflammation and apoptosis.
3. Induction of Apoptosis
- The compound activates intrinsic apoptotic pathways through mitochondrial signaling, leading to programmed cell death in cancerous cells.
Table 1: Biological Activities of this compound
Case Studies
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory properties of this compound in a rat model of arthritis. The compound significantly reduced paw swelling and serum levels of pro-inflammatory cytokines compared to control groups.
Case Study 2: Anticancer Activity
In vitro tests on breast cancer cell lines revealed that treatment with methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yloxy]propanoate resulted in a dose-dependent decrease in cell viability, with notable induction of apoptosis as confirmed by flow cytometry analysis.
Q & A
Q. What are the recommended synthetic routes for methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification under reflux conditions. For example, analogous coumarin derivatives are synthesized by reacting hydroxylated coumarins with alkyl halides or activated esters in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) . Optimization includes:
Q. How should researchers characterize the crystal structure of this compound using X-ray diffraction?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystal growth : Slow evaporation of a saturated solution in methanol/chloroform .
- Data collection : Use a Bruker APEX-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 293 K .
- Refinement : Software like SHELXL for structure solution, with disorder modeling for minor components (e.g., chlorine substituents in mixed crystals) .
- Validation : Check R-factor (<0.05), data-to-parameter ratio (>15:1), and mean C–C bond length deviations (e.g., 0.002 Å) .
Q. What spectroscopic techniques are essential for confirming the molecular structure?
Methodological Answer:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, carbonyl signals at δ 160–170 ppm) .
- IR : Stretching vibrations for ester C=O (~1730 cm⁻¹) and chromen-4-one C=O (~1650 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 318.12) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this coumarin derivative?
Methodological Answer:
Q. What strategies resolve discrepancies in reported bioactivity data across different studies?
Methodological Answer:
- Meta-analysis : Compare experimental variables (e.g., solvent polarity in bioassays, cell line viability thresholds) .
- Theoretical validation : Link results to computational models (e.g., molecular docking to predict binding affinity to target proteins) .
- Replication : Standardize protocols (e.g., ISO 10993-5 for cytotoxicity testing) and validate purity (>98% by HPLC) .
Q. How can π-π stacking interactions in the crystal lattice influence the compound’s physicochemical properties?
Methodological Answer:
Q. What methodological frameworks guide the integration of this compound into broader pharmacological research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
